Bis(1-methoxypropan-2-yl)amine
Description
Bis(1-methoxypropan-2-yl)amine is a tertiary amine compound characterized by two 1-methoxypropan-2-yl groups attached to a central nitrogen atom. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy groups and steric hindrance from the branched alkyl chains. For example, metolachlor, a herbicide containing an N-(1-methoxypropan-2-yl) group, demonstrates the role of this moiety in enhancing bioactivity and stability .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-methoxy-N-(1-methoxypropan-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H19NO2/c1-7(5-10-3)9-8(2)6-11-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
YQLOJDAYYHBIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares Bis(1-methoxypropan-2-yl)amine with structurally related compounds:
Key Observations :
- Polarity : The methoxy groups enhance solubility in polar solvents, a trait shared with metolachlor derivatives, which improves bioavailability in agrochemical applications .
- Substituent Impact : Bromothiophene or benzyl substituents (e.g., in ) introduce aromaticity, altering electronic properties and expanding utility in drug design.
Stability and Reactivity
- Hydrolytic Stability : this compound’s ether linkages likely confer resistance to hydrolysis compared to esters or amides, as seen in metolachlor’s degradation pathways .
- Thermal Decomposition : Analogous compounds (e.g., bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives) decompose at elevated temperatures (>200°C), releasing hazardous byproducts; similar behavior is expected for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
